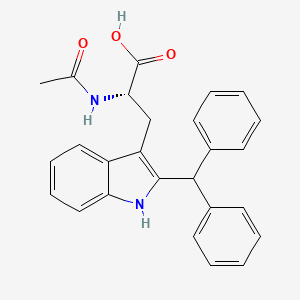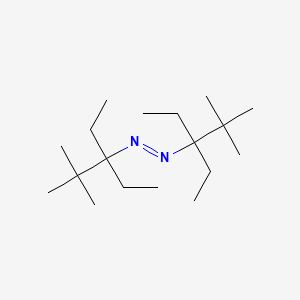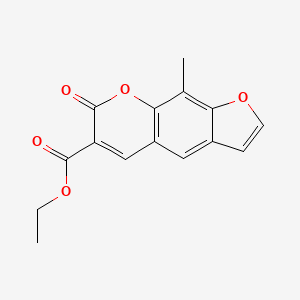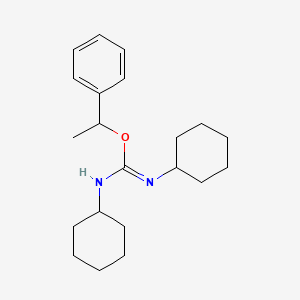![molecular formula C31H46N4O2S2 B14639634 2-(Octadecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione CAS No. 55805-61-3](/img/structure/B14639634.png)
2-(Octadecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Octadecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione is a complex organic compound characterized by its unique structure, which includes a long octadecylsulfanyl chain and a phenyl-tetrazolyl group
Méthodes De Préparation
The synthesis of 2-(Octadecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione typically involves multiple steps. The synthetic route may include the following steps:
Formation of the Octadecylsulfanyl Group: This can be achieved by reacting octadecanethiol with an appropriate halide under basic conditions.
Introduction of the Phenyl-Tetrazolyl Group: This step involves the synthesis of the tetrazole ring, which can be done by reacting phenylhydrazine with sodium azide.
Cyclohexa-2,5-diene-1,4-dione Formation: The final step involves the coupling of the octadecylsulfanyl and phenyl-tetrazolyl groups with cyclohexa-2,5-diene-1,4-dione under specific reaction conditions.
Analyse Des Réactions Chimiques
2-(Octadecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which may affect the tetrazole ring or the cyclohexa-2,5-diene-1,4-dione moiety.
Substitution: The phenyl-tetrazolyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology: The phenyl-tetrazolyl group may exhibit biological activity, making the compound a candidate for drug discovery and development.
Materials Science: The long octadecylsulfanyl chain can impart unique properties to materials, such as increased hydrophobicity or improved thermal stability.
Mécanisme D'action
The mechanism of action of 2-(Octadecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione is not well-documented. it is likely that the compound interacts with molecular targets through its sulfanyl and tetrazolyl groups. These interactions may involve binding to proteins, enzymes, or other biomolecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(Octadecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione include:
- 2-Dodecylsulfanyl-ethanesulfonic acid phenyl ester
- 2-(4-Chloro-phenylsulfanyl)-ethanesulfonic acid phenyl ester
These compounds share similar structural features, such as the sulfanyl group and phenyl ring, but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its combination of a long alkyl chain and a tetrazole ring, which may confer distinct properties and applications.
Propriétés
Numéro CAS |
55805-61-3 |
|---|---|
Formule moléculaire |
C31H46N4O2S2 |
Poids moléculaire |
570.9 g/mol |
Nom IUPAC |
2-octadecylsulfanyl-5-(1-phenyltetrazol-5-yl)sulfanylbenzene-1,4-diol |
InChI |
InChI=1S/C31H46N4O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-38-29-24-28(37)30(25-27(29)36)39-31-32-33-34-35(31)26-21-18-17-19-22-26/h17-19,21-22,24-25,36-37H,2-16,20,23H2,1H3 |
Clé InChI |
KERAFSYCSVVUJH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCSC1=C(C=C(C(=C1)O)SC2=NN=NN2C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Nitro-2-{[2-phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyridine](/img/structure/B14639562.png)







![3-Methyl-8-nitro-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14639605.png)




